

Application Notes and Protocols for the Synthesis and Evaluation of BRD9 PROTACs

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Compound of Interest

Compound Name: PROTAC BRD9-binding moiety 5

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects them. This induced proximity results in the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex. Its role in regulating gene expression has implicated it as a therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia. The development of PROTACs to degrade BRD9 offers a powerful alternative to traditional inhibition, potentially overcoming challenges related to inhibitor resistance and offering a more profound and sustained pharmacological effect.

This document provides detailed protocols and data related to the synthesis and evaluation of BRD9 PROTACs, focusing on the iterative development from an initial binding moiety, herein referred to as Compound 5, to the highly potent and selective dual BRD7/BRD9 degrader, VZ185. This developmental history serves as a practical guide for researchers designing novel protein degraders.

Quantitative Data Summary

The iterative optimization of BRD9 PROTACs involves enhancing ternary complex formation and cellular degradation activity. The following tables summarize key quantitative data from the development of VZ185, a von Hippel-Lindau (VHL) E3 ligase-based degrader, starting from the initial, less potent Compound 5.

Table 1: Degradation Potency and Cellular Activity of Key BRD9 PROTACs

Compound	Target(s)	DC50 (nM) [Cell Line, Time]	Dmax (%)	EC50 (nM) [Cell Line]
Compound 5	BRD9, BRD7	Suboptimal degradation reported	< 50%	Not Potent
VZ185 (Compound 51)	BRD9, BRD7	1.8 (BRD9) / 4.5 (BRD7) [RI-1, 8h]	> 95%	3 (EOL-1) / 40 (A-402)

| dBRD9 (CRBN-based) | BRD9 | 50 [MOLM13, 18h] | > 90% | 104 (MOLM13) |

Data compiled from Zoppi et al., J. Med. Chem. 2019, and other sources. DC50 is the concentration for 50% maximal degradation. Dmax is the maximum observed degradation. EC50 is the effective concentration for 50% inhibition of cell viability.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Biophysical Characterization of VZ185

Parameter	Target	KD (nM)	Ternary Complex Cooperativity (α)
Binary Binding	BRD9-BD	5.1 \pm 0.6	N/A
	VHL	26 \pm 9	N/A

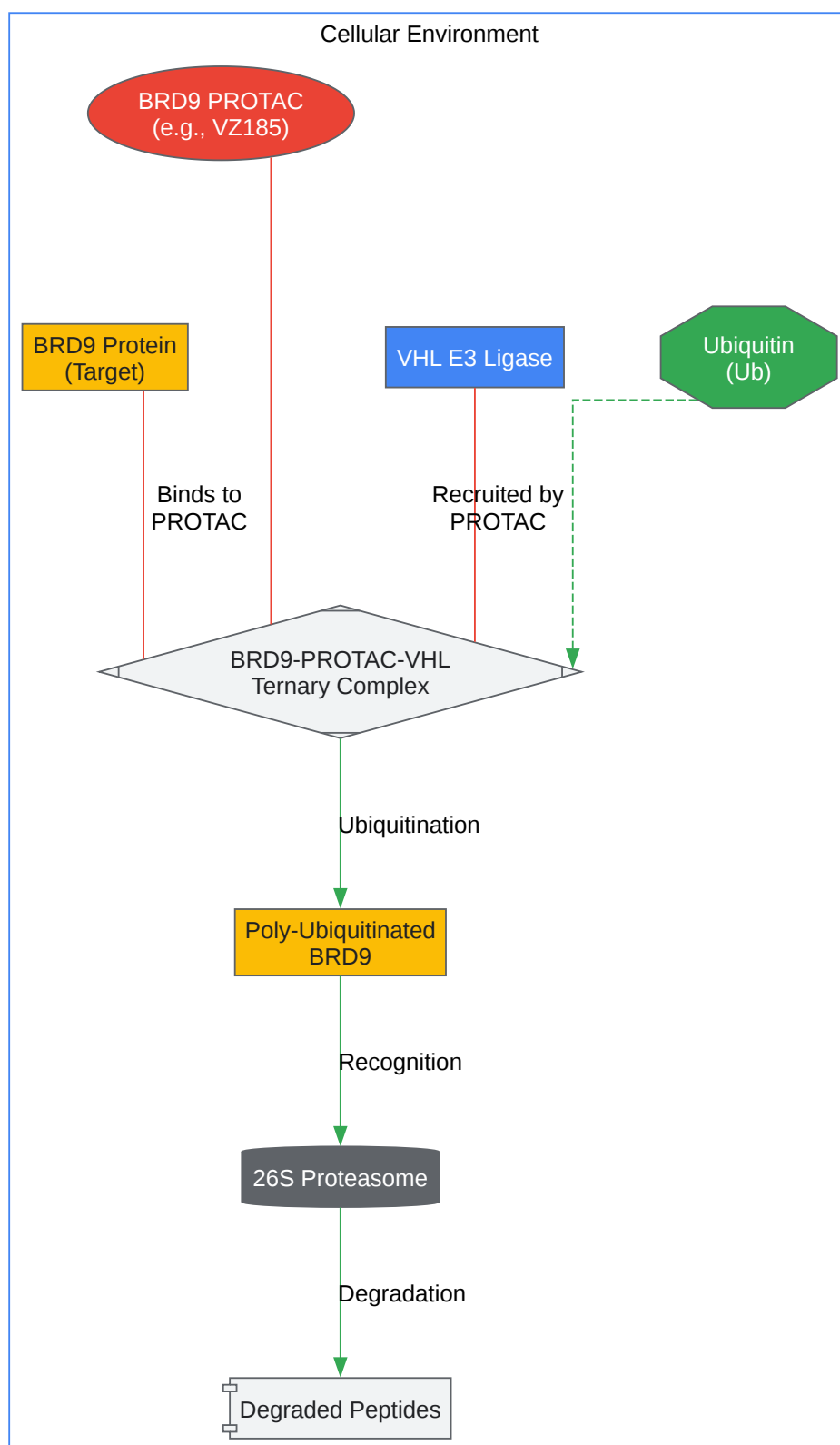
| Ternary Binding | VHL (in presence of BRD9-BD) | 27 \pm 3 | 1.0 |

KD (dissociation constant) values determined by Isothermal Titration Calorimetry (ITC).

Cooperativity (α) describes the influence of one binding event on the other; $\alpha=1$ indicates no cooperativity.^[3]

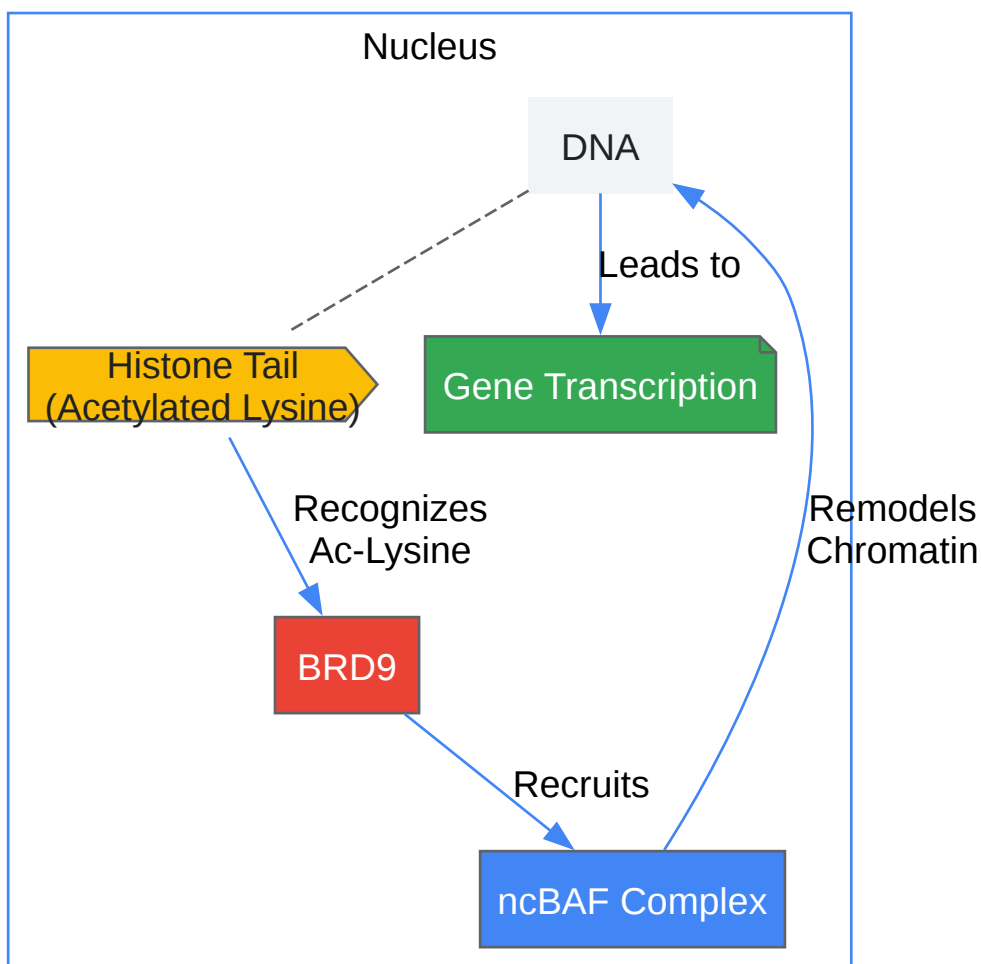
Signaling and Mechanistic Diagrams

Visualizing the complex biological processes and experimental strategies is crucial for understanding PROTAC development. The following diagrams, generated using DOT language, illustrate the key pathways and workflows.



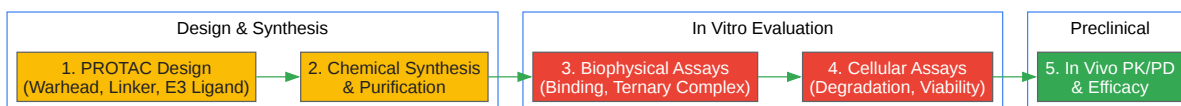
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Caption: Mechanism of Action for a BRD9 PROTAC.



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Caption: BRD9 Signaling Pathway Role.



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References

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